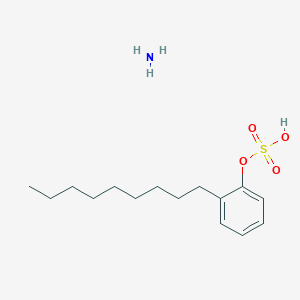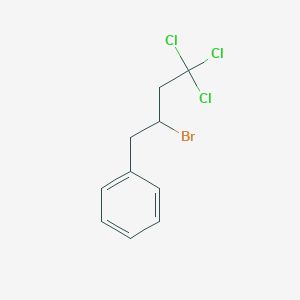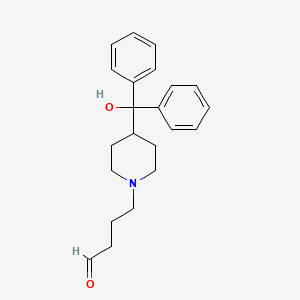
1-Piperidinebutanal, 4-(hydroxydiphenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinebutanal, 4-(hydroxydiphenylmethyl)- is a chemical compound with the molecular formula C22H27NO2 and a molecular weight of 337.46 g/mol . This compound is known for its unique structure, which includes a piperidine ring and a hydroxydiphenylmethyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-Piperidinebutanal, 4-(hydroxydiphenylmethyl)- involves several steps. One common synthetic route includes the reaction of piperidine with butanal in the presence of a catalyst to form the piperidinebutanal intermediate. This intermediate is then reacted with a hydroxydiphenylmethyl compound under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Piperidinebutanal, 4-(hydroxydiphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the hydroxyl group can be replaced by other functional groups.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield corresponding alcohols and aldehydes.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Piperidinebutanal, 4-(hydroxydiphenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of 1-Piperidinebutanal, 4-(hydroxydiphenylmethyl)- involves its interaction with specific molecular targets and pathways. The hydroxydiphenylmethyl group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Piperidinebutanal, 4-(hydroxydiphenylmethyl)- can be compared with other similar compounds, such as:
4-(Hydroxydiphenylmethyl)piperidine: This compound shares a similar structure but lacks the butanal group, leading to different chemical properties and applications.
4-(Hydroxydiphenylmethyl)-1-butanol: This compound has a similar hydroxydiphenylmethyl group but differs in the presence of a butanol group instead of a piperidine ring.
4-(Hydroxydiphenylmethyl)-1-piperidinebutanol hydrochloride: This compound is a hydrochloride salt form, which can affect its solubility and reactivity.
The uniqueness of 1-Piperidinebutanal, 4-(hydroxydiphenylmethyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
105955-84-8 |
|---|---|
Molecular Formula |
C22H27NO2 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butanal |
InChI |
InChI=1S/C22H27NO2/c24-18-8-7-15-23-16-13-21(14-17-23)22(25,19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,9-12,18,21,25H,7-8,13-17H2 |
InChI Key |
MLIAQHNXUGIYKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





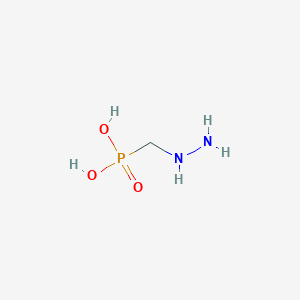
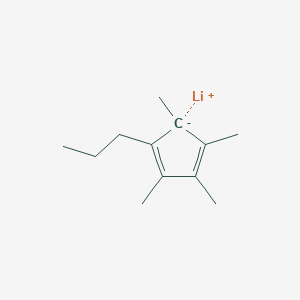
![2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14327968.png)
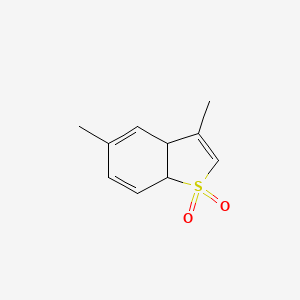
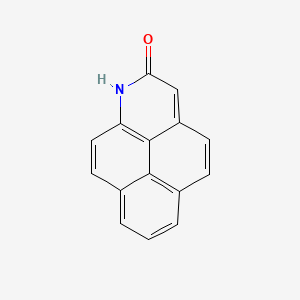
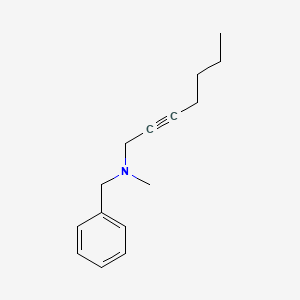
![4-Chloro-2-fluoro-5-[(propan-2-yl)oxy]phenol](/img/structure/B14327990.png)
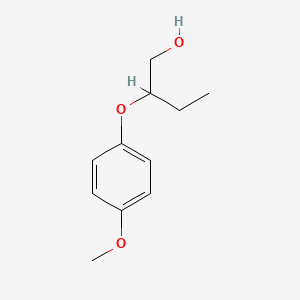
![8,8'-[Carbonylbis(azanediyl[1,1'-biphenyl]-2,3'-diylcarbonylazanediyl)]di(naphthalene-1,3,5-trisulfonic acid)](/img/structure/B14328007.png)
